molecular formula C17H12F3N5O2 B2711944 N-(3-acetylphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396626-64-4

N-(3-acetylphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

Cat. No. B2711944
CAS RN: 1396626-64-4
M. Wt: 375.311
InChI Key: GNLVJFXBXFWBLE-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide, also known as TATC, is a tetrazole-based compound that has gained significant attention in the field of medicinal chemistry. It is a potent and selective inhibitor of the enzyme tankyrase, which plays a crucial role in the Wnt signaling pathway. The Wnt signaling pathway is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis, making TATC a promising candidate for the treatment of various diseases.

Scientific Research Applications

Synthesis and Anticancer Activity

Research has focused on synthesizing derivatives with potential anticancer activities. For example, the synthesis of thiophene, thiazolyl-thiophene, and thienopyridine derivatives, including tetrazole-5-carboxamide compounds, has been explored for their in vitro cytotoxicity against various cancer cell lines. These studies highlight the utility of tetrazole-5-carboxamide derivatives in developing new therapeutic agents (Atta & Abdel‐Latif, 2021).

Methodological Advances in Synthetic Chemistry

In synthetic chemistry, the development of safer and more efficient methodologies for producing tetrazole derivatives has been explored. One study demonstrated the safe generation and utilization of hydrazoic acid in continuous flow reactors for synthesizing 5-substituted-1H-tetrazoles, showcasing an advancement in handling hazardous reactions safely and efficiently (Gutmann et al., 2012).

Advanced Materials and Sensing Applications

The exploration of tetrazole derivatives for advanced materials has led to the synthesis of compounds with unique properties suitable for technological applications. For instance, the construction of metal-organic coordination polymers using tetrazole-benzoate ligands demonstrated diverse characteristics ranging from luminescence to magnetic behaviors, indicating potential applications in sensing, light-emitting devices, and magnetic materials (Sun et al., 2013).

properties

IUPAC Name

N-(3-acetylphenyl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N5O2/c1-10(26)11-3-2-4-13(9-11)21-16(27)15-22-24-25(23-15)14-7-5-12(6-8-14)17(18,19)20/h2-9H,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNLVJFXBXFWBLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

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